

What is the chemical structure of "Antibacterial agent 206"?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antibacterial agent 206

Cat. No.: B12385634

Get Quote

Technical Guide: Antibacterial Agent 206 (Compound 10e)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, antibacterial activity, and mechanism of action of **Antibacterial Agent 206**, also identified as Compound 10e. The information is compiled from recent scientific literature for an audience of researchers, scientists, and drug development professionals.

Core Compound Information

Antibacterial Agent 206 (Compound 10e) is a novel, broad-spectrum antibacterial agent belonging to the class of indolylacryloyl-derived oxacins (IDOs). It has demonstrated potent activity against a range of bacterial strains, including those resistant to conventional antibiotics.

Chemical Structure:

- Systematic Name: (Z)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)-2-((7-(4-ethylpiperazin-1-yl)-6-fluoro-1-oxo-1,4-dihydroquinolin-3-yl)oxy)acrylonitrile
- Molecular Formula: C30H28FN5O5
- SMILES:
 O=C(N1CCN(C2=C(F)C=C3C(N(CC)C=C(C(O)=O)C3=O)=C2)CC1)/C(C#N)=C/C4=CN(CCO)C5=C4C=CC=C5

(Structure visualization can be generated from the SMILES string using appropriate chemical drawing software.)

Quantitative Data: In Vitro Antibacterial Activity

Compound 10e exhibits a broad spectrum of antibacterial activity. The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized below. These values indicate the lowest concentration of the agent that prevents visible growth of a microorganism.

Bacterial Strain	Туре	MIC (μg/mL)[1]
Staphylococcus aureus (MRSA)	Gram-positive	0.25 - 1
Staphylococcus aureus (MSSA)	Gram-positive	0.25 - 1
Enterococcus faecalis (VRE)	Gram-positive	0.25 - 1
Escherichia coli	Gram-negative	0.25 - 1
Pseudomonas aeruginosa	Gram-negative	0.25 - 1
Klebsiella pneumoniae	Gram-negative	0.25 - 1

Note: The provided MIC range is a summary from the primary literature. Specific values for each strain can be found in the cited publication.

Mechanism of Action

Antibacterial Agent 206 (Compound 10e) employs a multi-targeted mechanism of action, which is advantageous in overcoming bacterial resistance.[1] The key pathways of its antibacterial effect are:

- Disruption of Bacterial Membrane Integrity: The compound compromises the physical structure of the bacterial cell membrane, leading to leakage of intracellular components and cell death.
- Induction of Oxidative Stress: It promotes the accumulation of reactive oxygen species (ROS) within the bacterial cell, causing damage to essential biomolecules such as proteins, lipids, and nucleic acids.
- Inhibition of DNA Replication: Compound 10e binds to bacterial DNA and DNA gyrase, forming stable complexes that inhibit the process of DNA replication, ultimately halting cell division.[1]
- Anti-Biofilm Activity: The agent effectively reduces the production of exopolysaccharides, which are key
 components of the biofilm matrix. This action helps in the elimination of established biofilms and can mitigate
 the development of drug resistance.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the characterization of **Antibacterial Agent 206** (Compound 10e), as described in the primary literature.

Synthesis of Compound 10e

The synthesis of Compound 10e is an eight-step process starting from 3,4-difluoroaniline.[1] The general workflow is outlined in the diagram below. For detailed reaction conditions, reagents, and purification methods, please refer to the supplementary information of the cited publication.

Minimum Inhibitory Concentration (MIC) Determination

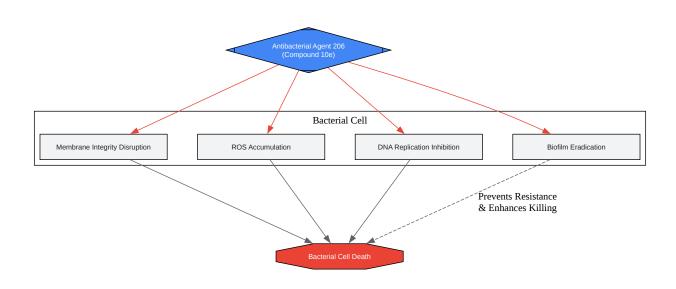
The in vitro antibacterial activity of Compound 10e was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight and then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth (MHB).
- Serial Dilution of Compound: Compound 10e was serially diluted in MHB in 96-well microtiter plates.
- Inoculation and Incubation: The prepared bacterial inoculum was added to each well. The plates were then
 incubated at 37°C for 18-24 hours.
- MIC Reading: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Biofilm Eradication Assay

- Biofilm Formation: Bacterial strains were cultured in 96-well plates in tryptic soy broth (TSB) supplemented with glucose to allow for biofilm formation over a period of 24 hours.
- Treatment: After the formation of biofilms, the planktonic cells were removed, and fresh medium containing various concentrations of Compound 10e was added.
- Incubation and Staining: The plates were incubated for another 24 hours. Subsequently, the wells were washed, and the remaining biofilm was stained with crystal violet.
- Quantification: The crystal violet was solubilized, and the absorbance was measured to quantify the remaining biofilm mass.

Reactive Oxygen Species (ROS) Measurement


The intracellular accumulation of ROS was measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).

- Bacterial Culture and Treatment: Bacterial cells were grown to the mid-logarithmic phase and then treated with Compound 10e.
- Loading of Fluorescent Probe: The cells were harvested, washed, and then incubated with DCFH-DA.
- Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence microplate reader. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of indolylacryloyl-derived oxacins as novel potential broad-spectrum antibacterial candidates PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of "Antibacterial agent 206"?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385634#what-is-the-chemical-structure-of-antibacterial-agent-206]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com